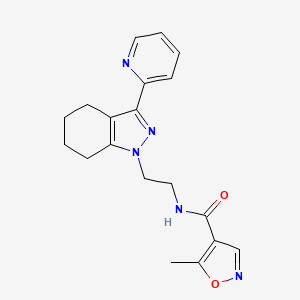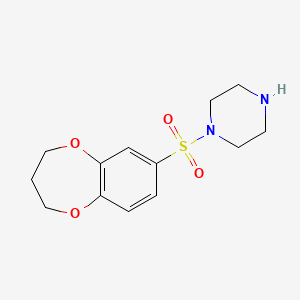![molecular formula C9H20BO5P B2991119 Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate CAS No. 228716-55-0](/img/structure/B2991119.png)
Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate is a chemical compound with the CAS Number: 228716-55-0 . It has a molecular weight of 250.04 . The IUPAC name for this compound is dimethyl ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phosphonate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20BO5P/c1-8(2)9(3,4)15-10(14-8)7-16(11,12-5)13-6/h7H2,1-6H3 . This code represents the molecular structure of the compound. Unfortunately, the search results do not provide further details about the molecular structure analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 250.04 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
This compound is synthesized through a multi-step process, involving the preparation of dimethyl hydroxy(substitutedphenyl)methyl-phosphonates and their reaction with specific brominated compounds in the presence of triethylamine and a catalyst like Tetramethylguanidine (TMG) to increase yields and purity. Such compounds have shown higher antimicrobial activity compared to standards, making them potential candidates for antimicrobial applications (M. V. Reddy et al., 2009).
Reaction with Amines
Research into the reaction of dimethyl phosphonates with amines has led to the discovery of novel classes of compounds. For instance, the reaction with primary amines produces a new class of cyclic phosphonic analogs, while reactions with aromatic or secondary amines result in the hydrolysis of one methyl ester group in the phosphonic acid residue. This research expands the potential applications of dimethyl phosphonates in synthesizing diverse chemical structures (Budzisz Elż & Pastuszko Slawomir, 1999).
Antifungal and Antioxidant Applications
The synthesis of dimethyl phosphonates as potential antifungal agents through a one-pot, three-component condensation process under solvent-free conditions has been explored. These newly synthesized compounds, particularly those containing propargylated ether, have been evaluated for their antifungal and antioxidant activities, showcasing their potential in medical and agricultural applications (M. Shaikh et al., 2016).
Organophosphonate Scale Inhibitors
Aminomethylene phosphonates, including derivatives of dimethyl phosphonates, serve as crucial scale inhibitors in various technological areas. Their structures and properties have been studied to enhance their effectiveness as inhibitors, contributing to industrial applications such as water treatment and pipeline maintenance (K. Demadis & P. Baran, 2004).
Green Chemistry and Catalysts
The efficient synthesis of dimethyl phosphonates under green chemistry principles, such as solvent-free conditions and microwave irradiation, has been researched. Such methods offer environmental benefits by reducing solvent use and energy consumption, with potential applications in various chemical synthesis processes (M. Reddy et al., 2014).
Mécanisme D'action
Mode of Action
The exact mode of action of Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in their function. The tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially play a role in these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For this compound, it is recommended to store the compound at room temperature .
Propriétés
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BO5P/c1-8(2)9(3,4)15-10(14-8)7-16(11,12-5)13-6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLZEILMOFERAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991039.png)
![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)

![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)
![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)

![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)
![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
